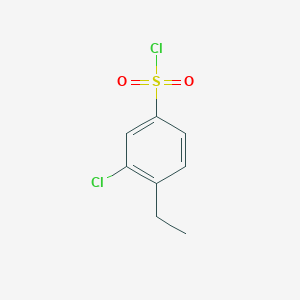

3-Chloro-4-ethylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Environmental Implications and Advanced Oxidation Processes

One study discusses the effects of chloride ions on the degradation of azo dyes, such as Acid Orange 7, in advanced oxidation processes (AOPs). Although this study does not directly mention 3-Chloro-4-ethylbenzenesulfonyl chloride, it highlights the broader context of how chloride ions can impact the degradation of organic compounds in water treatment processes. The study found that high concentrations of chloride ions could enhance dye decoloration but inhibit dye mineralization, leading to the formation of chlorinated aromatic compounds through chlorine radical/active chlorine species attack on dye compounds (Ruixia Yuan et al., 2011).

Green Synthesis Approaches

Another research area focuses on the green synthesis of sulfonyl chloride derivatives, which are important intermediates in the production of dyes and other chemicals. A study on the green synthesis of 3-Nitrobenzenesulfonyl chloride, related to the compound , reports a novel method that reduces the amount of acidic waste gas and wastewater by 40%, showcasing an environmentally friendly approach to producing sulfonyl chloride derivatives (Chen Zhong-xiu, 2009).

Synthesis of Derivatives

Research on the synthesis of sulfonyl chloride derivatives is significant for developing new chemical entities with potential applications in various industries. A study on the synthesis of 3-Formylbenzenesulfonyl chloride derivatives from benzaldehydes reveals a method that could be applied to synthesize related compounds, offering insights into the versatility and utility of sulfonyl chlorides in synthetic chemistry (Xuefei Bao et al., 2017).

Mechanism of Action

Target of Action

Sulfonyl chlorides, in general, are known to react with a variety of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively .

Mode of Action

3-Chloro-4-ethylbenzenesulfonyl chloride is likely to undergo electrophilic aromatic substitution reactions . The sulfonyl chloride group (SO2Cl) is electrophilic and can react with an aromatic nucleus to produce the corresponding sulfonyl chloride .

Properties

IUPAC Name |

3-chloro-4-ethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXROGOARSHZAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)

![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2423678.png)

![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)

![2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423680.png)

![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2423681.png)

![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2423686.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2423687.png)